

Core Synthetic Strategies: The Chlorination of Anthracene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Chloroanthracene

Cat. No.: B1582455

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The primary historical approach to synthesizing **9-chloroanthracene** is the direct electrophilic substitution or radical chlorination of the parent anthracene molecule. The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.^[3] Consequently, chlorination reactions preferentially occur at these sites.^[3] The choice of chlorinating agent and reaction conditions is paramount, as it dictates the selectivity between the desired **9-chloroanthracene** and the often-competing formation of 9,10-dichloroanthracene.^{[4][5]}

Key historical methods can be categorized by the principal chlorinating agent employed:

- Cupric Chloride (CuCl_2)
- Sulfuryl Chloride (SO_2Cl_2)
- N-Chlorosuccinimide (NCS)
- Elemental Chlorine (Cl_2) and Hypochlorites
- Phosphorus Pentachloride (PCl_5)

Method 1: Chlorination with Cupric Chloride (CuCl_2)

The use of anhydrous cupric chloride represents a classic and high-yield method for the preparation of **9-chloroanthracene**.^[4] This procedure, detailed in Organic Syntheses, is

lauded for its reliability and the relative ease of handling the reagents compared to gaseous chlorine.[4][6]

Causality and Mechanistic Insights

The reaction is believed to proceed through a radical aromatic substitution mechanism rather than a purely polar electrophilic pathway.[6] Cupric chloride acts as the chlorine source. Upon heating, it is thought to generate chlorine radicals which then attack the anthracene ring. The reaction's success hinges on the anhydrous nature of the cupric chloride; the presence of water can significantly retard the reaction and lead to poor outcomes.[4] The choice of solvent is also critical. While carbon tetrachloride is traditionally used, requiring long reflux times, more reactive solvents like chlorobenzene can bring the reaction to completion much more rapidly, albeit with a higher risk of forming 9,10-dichloroanthracene.[4]

Experimental Protocol: Synthesis of 9-Chloroanthracene via Cupric Chloride

Materials:

- Anthracene (0.100 mole, 17.8 g)
- Anhydrous Cupric Chloride (CuCl_2) (0.202 mole, 27.2 g)
- Carbon Tetrachloride (CCl_4) (500 mL)
- Alumina for chromatography

Procedure:

- Reaction Setup: In a dry, 1-liter, two-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, combine the anthracene, anhydrous cupric chloride, and carbon tetrachloride.[4]
- Reaction Execution: The mixture is stirred vigorously and heated to reflux. The reaction is maintained at reflux for 18-24 hours. During this time, the brown cupric chloride is gradually converted to white cuprous chloride (CuCl), and hydrogen chloride gas is evolved.[4]

- **Work-up:** After the reaction period, the mixture is cooled to room temperature. The solid cuprous chloride is removed by filtration.
- **Purification:** The filtrate (the carbon tetrachloride solution) is passed through a 35-mm chromatographic column filled with 200 g of alumina. The column is then eluted with an additional 400 mL of carbon tetrachloride.[4]
- **Isolation:** The combined eluates are collected, and the solvent is removed by evaporation under reduced pressure. This yields 19–21 g (89–99%) of **9-chloroanthracene** as a lemon-yellow solid.[4]
- **Recrystallization (Optional):** For higher purity, the product can be recrystallized from petroleum ether (b.p. 60–80°) to yield yellow needles.[4]

Method 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride (SO₂Cl₂) is another effective and convenient reagent for the chlorination of anthracene.[5] It is a liquid, making it easier to handle than chlorine gas, and reactions can often be performed at or below room temperature.

Causality and Mechanistic Insights

Sulfuryl chloride can chlorinate aromatic rings via either a radical or an electrophilic pathway, depending on the presence of initiators or catalysts. In the absence of initiators, the reaction with a reactive aromatic system like anthracene likely proceeds through an electrophilic mechanism. The SO₂Cl₂ molecule acts as the source of an electrophilic chlorine species. The reaction is typically conducted in an inert solvent like dichloromethane.[5] Controlling the stoichiometry is crucial to minimize the formation of the dichlorinated byproduct.[5]

Experimental Protocol: Synthesis of 9-Chloroanthracene via Sulfuryl Chloride

Materials:

- Anthracene

- Sulfuryl Chloride (SO_2Cl_2)
- Dichloromethane (CH_2Cl_2)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Reaction Setup: Dissolve anthracene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.^[5]
- Reagent Addition: Slowly add a stoichiometric amount (or slight excess) of sulfuryl chloride dropwise to the stirred solution.
- Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).^[5]
- Quenching: Once the reaction is complete, carefully quench the excess sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.^[5]
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, then wash it with water and brine.^[5]
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.^[5]
- Purification: The crude product can be purified by recrystallization or column chromatography to separate **9-chloroanthracene** from unreacted anthracene and 9,10-dichloroanthracene.^[5]

Method 3: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is considered a milder chlorinating agent.^{[5][7]} Its use often requires an acid catalyst to facilitate the chlorination of aromatic rings.^{[5][8]}

Causality and Mechanistic Insights

In the presence of an acid catalyst such as HCl, NCS becomes a more potent electrophile. The protonation of the carbonyl oxygen of NCS makes the nitrogen atom more electron-deficient, which in turn polarizes the N-Cl bond and facilitates the transfer of an electrophilic chlorine species (Cl^+) to the anthracene ring. This method's mildness can be an advantage in achieving monosubstitution, though reaction times may be longer.^[8]

Experimental Protocol: Synthesis of 9-Chloroanthracene via NCS

Materials:

- Anthracene
- N-Chlorosuccinimide (NCS)
- Carbon Tetrachloride (CCl_4) or other suitable solvent
- Hydrogen Chloride (HCl) (catalyst, can be gaseous or a solution)

Procedure:

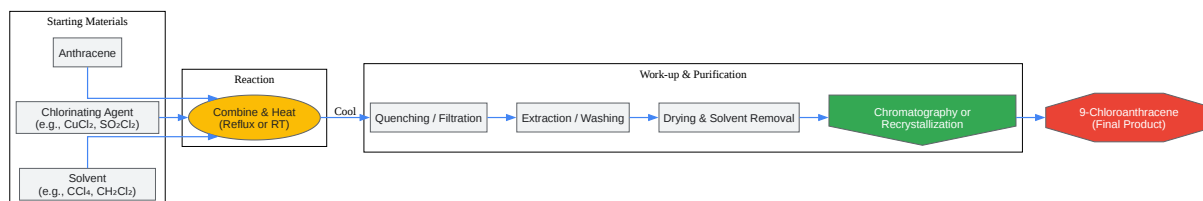
- **Reaction Setup:** Dissolve anthracene in carbon tetrachloride in a reaction flask.
- **Reagent Addition:** Add N-chlorosuccinimide to the solution.
- **Catalysis:** Introduce a catalytic amount of hydrogen chloride.^[8]
- **Reaction Execution:** Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
- **Work-up:** Upon completion, filter the reaction mixture to remove the succinimide byproduct.
- **Isolation and Purification:** Wash the filtrate with water and a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid. Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Method/Reagent	Solvent	Temperature	Reaction Time	Reported Yield (%)	Reference
Cupric Chloride (CuCl ₂) **	Carbon Tetrachloride	Reflux	18–24 hours	75–80 (recrystallized)	[4] [6]
Cupric Chloride (CuCl ₂)	Chlorobenzene	Reflux	~1 hour	>90 (crude)	[4]
Sulfuryl Chloride (SO ₂ Cl ₂) **	Dichloromethane	0°C to RT	Variable	Good to Excellent	[5]
N-Chlorosuccinimide (NCS)	Carbon Tetrachloride	RT / Heat	Variable	Moderate to Good	[5] [8]
Phosphorus Pentachloride	-	-	-	Not specified	[4]
t-Butyl Hypochlorite	-	-	-	Not specified	[4]

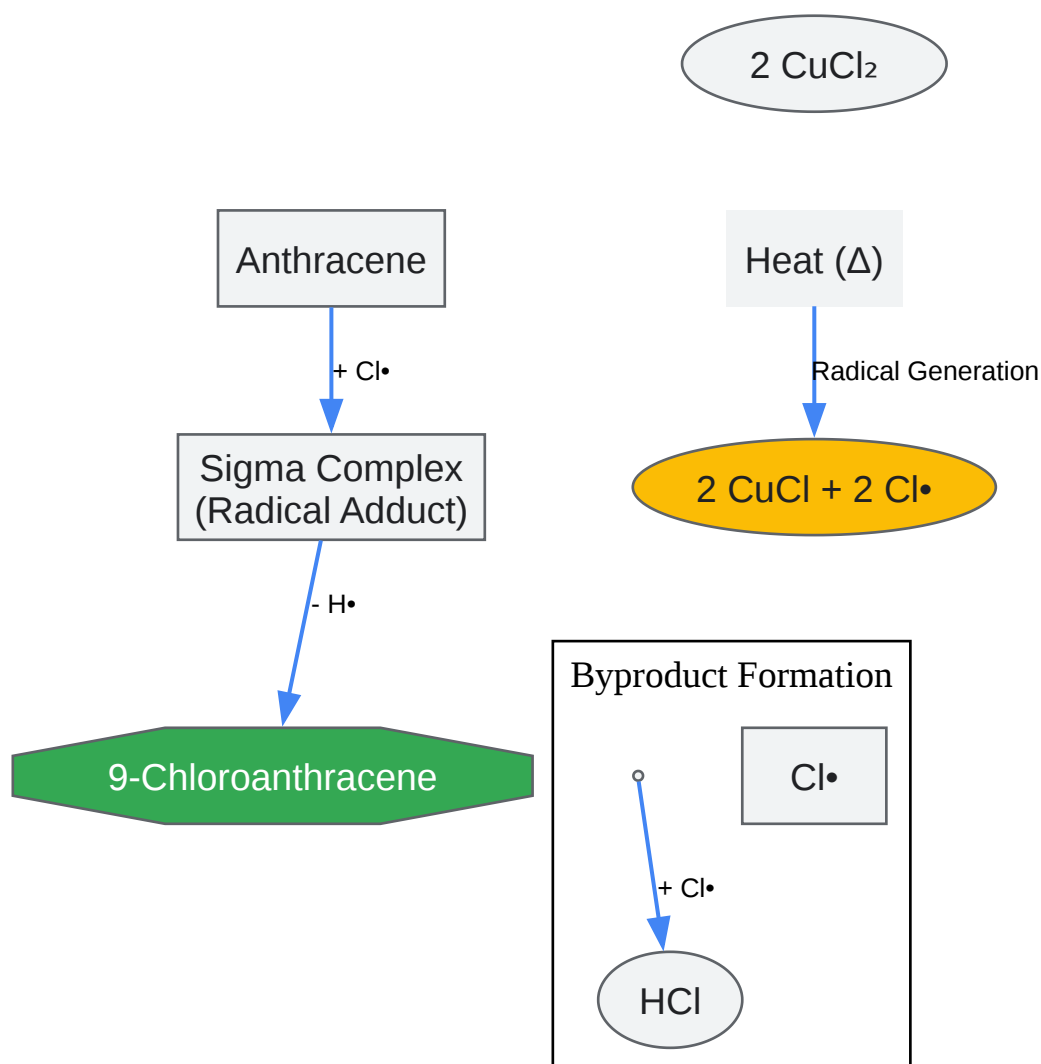
Visualizing the Synthesis

Diagrams provide a clear, high-level overview of the experimental process and underlying chemical transformations.



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Caption: General experimental workflow for the synthesis of **9-chloroanthracene**.



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Caption: Proposed radical mechanism for the chlorination of anthracene with CuCl_2 .

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- To cite this document: BenchChem. [Core Synthetic Strategies: The Chlorination of Anthracene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582455#historical-synthesis-methods-for-9-chloroanthracene]

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